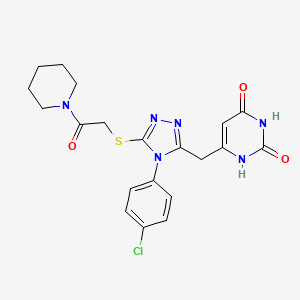

![molecular formula C19H14F2N6OS B2431767 N-(2-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide CAS No. 863457-67-4](/img/structure/B2431767.png)

N-(2-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C19H14F2N6OS and its molecular weight is 412.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Potential Antiasthma Agents

Compounds with a triazolopyrimidine core have been investigated for their mediator release inhibiting properties, which could be relevant in the context of asthma treatment. The study by Medwid et al. (1990) focused on 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, showcasing their preparation and identification as active compounds in human basophil histamine release assays. This suggests that similar structures might be explored for their anti-inflammatory or immunomodulatory properties, potentially offering a pathway to new asthma therapies (Medwid et al., 1990).

A2A Adenosine Receptor Antagonists

Derivatives of triazolopyrimidines, such as those studied by Kumar et al. (2011), have shown high affinity and selectivity as antagonists for the human A2A adenosine receptor. This receptor is implicated in various physiological processes, including neurodegenerative diseases, making these compounds of interest for developing treatments for conditions like Parkinson's disease and perhaps extending to cognitive enhancement or mood disorders (Kumar et al., 2011).

Anticancer Applications

Research on triazolopyrimidines, such as the work by Zhang et al. (2007), has uncovered a unique mechanism of action involving tubulin inhibition, distinct from that of paclitaxel, and the ability to overcome multidrug resistance. These findings point to a promising avenue for cancer therapy development, particularly for tumors resistant to current treatments. The structural modifications and SAR (Structure-Activity Relationship) studies provide a blueprint for designing new anticancer agents with enhanced efficacy and reduced toxicity (Zhang et al., 2007).

PI3K Inhibitors for Cancer Treatment

Modifications of the triazolopyrimidine structure to include alkylurea moieties have led to potent PI3K inhibitors with significant anticancer effects and reduced toxicity, as demonstrated by Wang et al. (2015). These compounds exhibited potent antiproliferative activities against various human cancer cell lines, suggesting their utility in developing new cancer therapies with targeted action against the PI3K signaling pathway, which is crucial in many cancers (Wang et al., 2015).

Antimicrobial and Antifungal Agents

The structural framework of triazolopyrimidines has been explored for antimicrobial and antifungal applications, indicating the versatility of this core structure in addressing a range of pathogenic challenges. Compounds synthesized with this core have shown promising activities against a broad spectrum of microorganisms, underscoring the potential for developing new antibiotics or fungicides to combat resistant strains of bacteria and fungi (Farghaly & Hassaneen, 2013).

Mécanisme D'action

Target of Action

Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to inhibit lsd1 and USP28 . LSD1 is a lysine-specific demethylase, and its overexpression has been linked to the progression of certain human malignant tumors . USP28 is a deubiquitinating enzyme involved in the regulation of various cellular processes, including cell cycle progression and DNA damage response .

Mode of Action

One study suggests that a similar compound binds reversibly to usp28, directly affecting its protein levels . This interaction could potentially inhibit the proliferation, cell cycle at the S phase, and epithelial-mesenchymal transition (EMT) progression in certain cancer cell lines .

Biochemical Pathways

LSD1 is involved in the regulation of gene expression through histone modification, while USP28 is implicated in the DNA damage response pathway and cell cycle regulation .

Result of Action

A similar compound was found to inhibit the proliferation and cell cycle at the s phase, and suppress the emt progression in gastric cancer cell lines . These effects are likely due to the compound’s interaction with its target, USP28 .

Propriétés

IUPAC Name |

N-(2-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N6OS/c20-13-7-5-12(6-8-13)9-27-18-17(25-26-27)19(23-11-22-18)29-10-16(28)24-15-4-2-1-3-14(15)21/h1-8,11H,9-10H2,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBOOPZJVMTLEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-(((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)methyl)naphthalen-2-ol](/img/structure/B2431685.png)

![4,7,8-Trimethyl-2-prop-2-enyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2431692.png)

![N-(3-chlorophenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2431693.png)

![4-methyl-N-(2-{6-[(1-naphthylmethyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2431696.png)

![Tert-butyl 2-(6-iodo-4-oxothieno[2,3-d]pyrimidin-3-yl)acetate](/img/structure/B2431699.png)

![1-(2,4-difluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2431701.png)

![2-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2431702.png)

![N-(4-ethylphenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2431703.png)

![1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide](/img/structure/B2431706.png)